![molecular formula C10H14FNOS B11735864 [(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11735864.png)
[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine
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Overview
Description
[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a thiophene ring substituted with a fluorine atom at the 5-position and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Oxolane Ring Formation: The oxolane ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted thiophenes
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine can be compared with other similar compounds to highlight its uniqueness:
[(5-Ethylthiophen-2-yl)methyl][(4-fluorophenyl)methyl]amine: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Thiophene Derivatives: Other thiophene-based compounds with different substituents can exhibit diverse properties and applications.
By understanding the unique features and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C10H14FNOS |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H14FNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h3-4,8,12H,1-2,5-7H2 |
InChI Key |
CRLYXWSYPKGLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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